molecular formula C15H16BrNO3S2 B2515292 5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034445-64-0

5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2515292
CAS RN: 2034445-64-0
M. Wt: 402.32
InChI Key: OJXBNTUMUMKIQW-UHFFFAOYSA-N
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Description

“5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C15H16BrNO3S2. It has an average mass of 402.326 Da and a monoisotopic mass of 400.975494 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. For this compound, the molecular formula is C15H16BrNO3S2, the average mass is 402.326 Da, and the monoisotopic mass is 400.975494 Da .

Scientific Research Applications

Photodynamic Therapy Applications

The compound 5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide, and its derivatives, show promise in the field of photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative substituted with a similar sulfonamide group. This compound exhibited high singlet oxygen quantum yield, making it suitable for Type II photosensitizers in photodynamic therapy for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Antimicrobial Activity

Bromophenol derivatives, structurally related to the queried compound, have been isolated from the red alga Rhodomela confervoides. These compounds demonstrated significant antioxidant and antimicrobial activities. Zhao et al. (2004) isolated and characterized eight new bromophenol derivatives, which were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

CCR4 Receptor Antagonism

In drug discovery, a derivative of 5-bromo-thiophene-2-sulfonamide was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. This discovery by Kindon et al. (2017) led to the rapid progression of a CCR4 receptor antagonist program and the development of two bioavailable CCR4 receptor antagonist candidate drugs (Kindon et al., 2017).

Ocular Hypotensive Activity

Thiophene-2-sulfonamides, similar in structure to the queried compound, have shown potential in treating glaucoma. Prugh et al. (1991) prepared a series of thiophene-2-sulfonamides and evaluated them for topical ocular hypotensive activity in glaucoma models. Their study revealed that these compounds exhibit significant inhibitory potency against carbonic anhydrase, crucial for their therapeutic effect (Prugh et al., 1991).

properties

IUPAC Name

5-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c1-20-15(8-11-4-2-3-5-12(11)9-15)10-17-22(18,19)14-7-6-13(16)21-14/h2-7,17H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXBNTUMUMKIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide

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